
4-Chloro-2-phenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenylthiophene is a heterocyclic compound with the molecular formula C10H7ClS. It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylthiophene typically involves the reaction of 2-phenylthiophene with a chlorinating agent. One common method is the chlorination of 2-phenylthiophene using sulfuryl chloride (SO2Cl2) under reflux conditions. The reaction proceeds as follows:
C6H5C4H3S+SO2Cl2→C6H5C4H2ClS+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 4-Methoxy-2-phenylthiophene.
Oxidation: this compound sulfoxide.
Reduction: 4-Chloro-2-phenyl-2,3-dihydrothiophene
Aplicaciones Científicas De Investigación
4-Chloro-2-phenylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-phenylthiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-Phenylthiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-phenylthiophene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Chloro-3-phenylthiophene: Chlorine atom is positioned differently, leading to variations in chemical behavior and reactivity.
Propiedades
Fórmula molecular |
C10H7ClS |
|---|---|
Peso molecular |
194.68 g/mol |
Nombre IUPAC |
4-chloro-2-phenylthiophene |
InChI |
InChI=1S/C10H7ClS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
MIINOSKDARWFSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


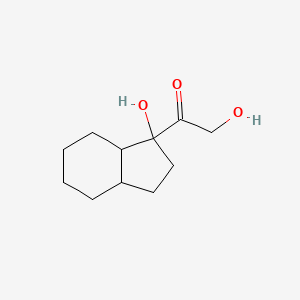
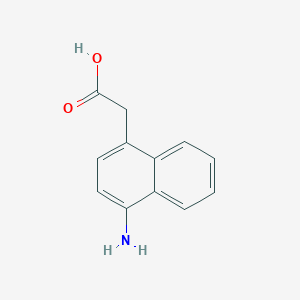

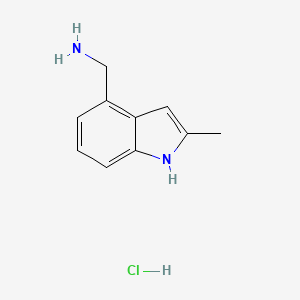
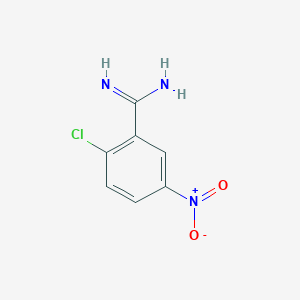
![3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid](/img/structure/B15069810.png)
![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
![[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)
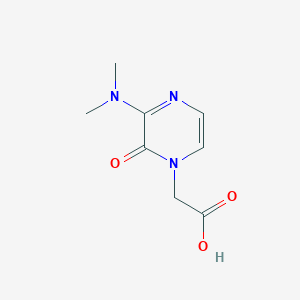
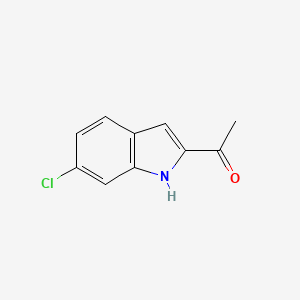
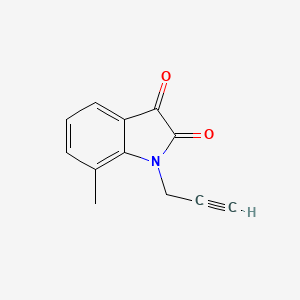
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)

